2-Ethoxy-1-naphthaldehyde CAS number and properties
2-Ethoxy-1-naphthaldehyde CAS number and properties
An In-depth Technical Guide to 2-Ethoxy-1-naphthaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Naphthalene Intermediate
In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. 2-Ethoxy-1-naphthaldehyde, a bifunctional aromatic compound, represents such a cornerstone intermediate. Its naphthalene core, coupled with the reactive aldehyde and the modulating ethoxy group, provides a unique scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of 2-Ethoxy-1-naphthaldehyde, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, proven synthetic routes, critical applications—most notably as a precursor to penicillin-class antibiotics—and essential characterization and safety protocols. The causality behind experimental choices and the significance of its structural features will be emphasized throughout to provide actionable, field-proven insights.
Core Compound Identification and Properties
Accurate identification is the foundation of all chemical research. 2-Ethoxy-1-naphthaldehyde is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.
CAS Number: 19523-57-0[1][2][3][4][5]
The compound's physical and chemical properties are critical for planning reactions, purification, and storage. These are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [2][3][6] |
| Molecular Weight | 200.24 g/mol | [2][6] |
| Appearance | Light brown to yellow crystalline powder | [1][4] |
| Melting Point | 104–113 °C | [2][4][7] |
| Boiling Point | ~298 °C (estimate) | [4] |
| Solubility | Sparingly soluble in water; Soluble in Dichloromethane (DCM) | [1][4] |
| Sensitivity | Air sensitive | [1][4] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of 2-Ethoxy-1-naphthaldehyde can be approached from different precursors, each with its own merits regarding yield, scalability, and reagent availability. The two most prevalent methods are the formylation of an ethoxy-naphthalene precursor and the etherification of a hydroxy-naphthaldehyde.
Caption: Key synthetic routes to 2-Ethoxy-1-naphthaldehyde.
Experimental Protocol 1: Formylation of β-Naphthyl Ethyl Ether
This method, a variation of the Vilsmeier-Haack reaction, introduces the aldehyde group onto the pre-formed ether. It is effective for aromatic systems activated by alkoxy groups.
Causality: The phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a potent electrophile. The electron-donating ethoxy group on the naphthalene ring activates the ortho position (C1) for electrophilic aromatic substitution, directing the formylation to the desired location.
Step-by-Step Methodology: [7]
-
Combine N-methylformanilide (0.33 mol), phosphorus oxychloride (0.33 mol), and β-naphthyl ethyl ether (0.25 mol) in a 500-mL round-bottomed flask.
-
Heat the mixture on a steam bath for 6 hours under an air condenser.
-
Pour the hot reaction mixture in a thin stream into 700 mL of cold water with vigorous stirring to precipitate the crude product and prevent clumping.
-
Filter the granular solid by suction and wash thoroughly with approximately 1 L of water.
-
Dissolve the crude, wet aldehyde in 450 mL of ethanol and decolorize by boiling with 4 g of activated carbon (Norit) for 15 minutes.
-
Filter the hot solution through a double layer of filter paper.
-
Cool the filtrate to induce crystallization. Collect the resulting pale yellow needles by filtration and wash with 40 mL of cold ethanol.
-
The expected yield is 77–84% with a melting point of 111–112 °C.[7]
Experimental Protocol 2: Ethylation of 2-Hydroxy-1-naphthaldehyde
This protocol follows the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Causality: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic ethyl group of iodoethane in an Sₙ2 reaction to form the ether linkage. Acetone serves as a polar aprotic solvent, which is ideal for this type of reaction.
Step-by-Step Methodology: [8]
-
In a suitable flask, combine 2-hydroxy-1-naphthaldehyde (10 g, 0.058 mol), acetone (120 mL), iodoethane (9.9 g, 0.063 mol), and anhydrous potassium carbonate (8.0 g, 0.058 mol).
-
Heat the mixture to reflux for 48 hours. The extended reaction time is necessary to ensure complete conversion.
-
After cooling the reaction mixture to room temperature, filter to remove the inorganic salts (potassium carbonate and potassium iodide).
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude solid product.
-
Recrystallize the solid from isopropyl ether to afford the purified 2-ethoxy-1-naphthaldehyde (typical m.p. 106°-109° C).[8]
Applications in Pharmaceutical and Chemical Synthesis
The true value of 2-ethoxy-1-naphthaldehyde lies in its utility as a versatile building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.
Core Application: Synthesis of Penicillin Antibiotics
A paramount application of 2-ethoxy-1-naphthaldehyde is its role as a key intermediate in the synthesis of Nafcillin , a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[5][9] Nafcillin is crucial for treating infections caused by penicillinase-producing Staphylococcus aureus. The synthesis of the drug's core structure relies on intermediates derived from this naphthaldehyde. This specific application underscores the compound's importance in addressing antibiotic resistance, a critical area of modern drug development.[9]
Caption: Role as a key intermediate in drug synthesis.
Broader Synthetic Utility
Drawing from the reactivity of its precursor, 2-hydroxy-1-naphthaldehyde, the ethoxy derivative is an excellent substrate for creating:
-
Schiff Bases: Condensation with primary amines yields imines, which are important ligands for metal complexes and can possess their own biological activities.[10][11][12]
-
Heterocyclic Compounds: The aldehyde can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[13]
-
Fluorescent Probes and Dyes: The extended π-system of the naphthalene core makes it a suitable platform for developing fluorescent materials.[1][10]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the aldehyde and aromatic features.
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1695 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from the typical ~1725 cm⁻¹ for aliphatic aldehydes.[16][17]
-
C-H Stretch (Aldehyde): Look for one or two characteristic, weaker bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ . The latter is often a key diagnostic peak for an aldehyde C-H bond.[15][17]
-
C-O Stretch (Aryl Ether): A strong band is expected around 1240-1260 cm⁻¹ .[15]
-
C=C Stretch (Aromatic): Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in CDCl₃)
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet, significantly downfield due to deshielding, is expected around δ 10.5 ppm .
-
Aromatic Protons: A complex series of multiplets between δ 7.0-8.5 ppm .
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.5 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.[15]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm .[17]
-
Aromatic Carbons: Multiple signals between δ 110-165 ppm . The carbon attached to the ethoxy group (C2) will be highly deshielded.
-
Ethoxy Carbons (-OCH₂CH₃): Signals expected around δ 65 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[15]
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak and characteristic fragmentation patterns would be observed.
-
Molecular Ion (M⁺•): A strong peak at m/z = 200 .
-
Key Fragments:
Safety, Handling, and Storage
As a research chemical, proper handling of 2-Ethoxy-1-naphthaldehyde is essential to ensure user safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][18][19] The compound may be harmful if swallowed, inhaled, or in direct contact with skin.[1]
-
Storage: This compound is noted to be air sensitive .[1][4] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[4][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[20]
Conclusion
2-Ethoxy-1-naphthaldehyde is more than just a catalog chemical; it is a validated and versatile intermediate with proven applications in high-stakes fields like antibiotic development. Its well-defined physicochemical properties and established synthetic protocols make it a reliable tool for the research scientist. By understanding its reactivity, characterization profile, and handling requirements, professionals in drug discovery and materials science can effectively leverage this powerful molecular scaffold to drive innovation.
References
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PrepChem.com. (n.d.). Synthesis of 2-Ethoxy-1-naphthaldehyde. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-ethoxy-1-naphthaldehyde. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2018). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Polycyclic Aromatic Compounds, 40(2), 376-400. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR] Spectrum. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Org. Synth. Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]
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Poly Valent Organics. (n.d.). 2-Ethoxy-1-naphthaldehyde in Chennai. Retrieved from [Link]
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Taha, M., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6825-6841. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
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